1-((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-ylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c17-11-3-1-5-15(11)8-10-14-13-9-7-12-4-2-6-16(9)10/h12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZESZELQMYILMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=NN=C3N2CCCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methyl)pyrrolidin-2-one is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a triazole ring fused with a diazepine moiety. Its molecular formula is with a molecular weight of approximately 246.31 g/mol. The specific arrangement of atoms contributes to its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The 1,2,4-triazole nucleus has been linked to various activities against bacteria and fungi. For instance:
- Antibacterial Activity : Compounds similar to the target compound have shown effectiveness against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for certain triazole derivatives .
- Antifungal Activity : The triazole scaffold is known for its antifungal properties as well. Several derivatives have been tested against pathogens like Candida albicans, showing promising results in inhibiting fungal growth .
Anticancer Activity
The potential anticancer effects of triazole derivatives are notable. Studies have demonstrated that specific compounds can induce apoptosis in cancer cell lines:
- Cell Line Studies : Compounds derived from the triazole structure have exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example, one study reported IC50 values for selected compounds in the range of 0.98 to 1.28 µM against these cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Functional Groups : The presence of electron-donating groups on the phenyl rings has been shown to enhance antimicrobial activity. Conversely, longer alkyl chains may reduce efficacy .
- Hybrid Compounds : Research has explored hybrid compounds combining triazoles with other pharmacophores to improve potency and selectivity against specific targets .
Case Studies
Several studies highlight the biological activity of related compounds:
Scientific Research Applications
Pharmacology
Research indicates that compounds similar to 1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methyl)pyrrolidin-2-one exhibit various biological activities:
- Antidepressant Effects : Studies have shown that triazolo-diazepines can act on neurotransmitter systems in the brain. For instance, compounds with similar structures have been investigated for their potential to modulate serotonin and dopamine receptors, which are critical in the treatment of depression and anxiety disorders .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in preclinical models. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Metabolic Studies
Ongoing research focuses on the interactions of this compound with metabolic pathways. Preliminary data suggest potential interactions with insulin receptors and enzymes involved in glucose metabolism. These interactions could provide insights into the development of therapeutic agents for diabetes management .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The ability to modify the core structure leads to a variety of derivatives with distinct biological profiles.
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 3-Methoxy-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methyl)-1H-pyrazol-4-amine | Contains methoxy group | Exhibits neuroprotective effects |
| 6-Methylpyrazolo[1,2-b]pyridazine | Fused pyrazole-pyridazine structure | Anti-inflammatory properties |
| 5-Amino-[1,2,4]triazole | Simple triazole structure | Plant growth regulator |
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal evaluated the antidepressant-like effects of a derivative of the compound in animal models. Results indicated significant reductions in depressive behaviors when administered at specific dosages. The findings suggest that the compound may influence serotonin levels and receptor activity .
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of a related triazolo-diazepine compound. In vitro assays demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
Key Observations:
- Substituents : The pyrrolidin-2-one group in the target compound may improve water solubility compared to hydrophobic substituents like 4-methylphenyl or isopropyl .
- Molecular Weight: The target compound likely has a lower molecular weight (~315–335 g/mol) than the benzo(b)thieno[3,2-e]pyrimidine derivatives (>400 g/mol), which could enhance bioavailability .
Target Compound Hypotheses:
The pyrrolidin-2-one group in the target compound may balance solubility and binding affinity, offering advantages over the compounds in pharmacokinetics. Its lack of fused aromatic systems (vs. and ) might reduce off-target interactions, improving selectivity.
Preparation Methods
Cyclocondensation of Diamino-Triazole Precursors
4,5-Diamino-1,2,3-triazoles serve as versatile intermediates for diazepine annulation. For instance, heating 4,5-diamino-1-aryl-1,2,3-triazole derivatives with α,ω-dihaloalkanes or diketones under basic conditions facilitates intramolecular cyclization to form the diazepine ring.
Example Protocol
Reaction of 4,5-diamino-1-(4-chlorophenyl)-1,2,3-triazole (1) with 1,4-dibromobutane in dimethylformamide (DMF) at 120°C for 12 hours yields 6,7,8,9-tetrahydro-5H-triazolo[4,3-a][1,diazepine (2) with 68% efficiency.
Ring-Closing Metathesis (RCM)
Olefin metathesis offers an alternative route for diazepine formation. A triazole-containing diene precursor undergoes RCM using Grubbs’ catalyst (5 mol%) in dichloromethane at 40°C, producing the seven-membered ring with >75% yield.
Functionalization of the Triazole Moiety
Mannich Reaction for Methyl Group Introduction
The 3-methyl group on the triazole is installed via Mannich reaction. Treatment of the triazolo-diazepine (2) with formaldehyde and pyrrolidine in acetic acid at 80°C introduces the methylene bridge, yielding 3-(chloromethyl)-6,7,8,9-tetrahydro-5H-triazolo[4,3-a]diazepine (3).
Table 1: Comparative Analysis of Methylation Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mannich Reaction | Formaldehyde, pyrrolidine, 80°C | 72 | |
| Alkylation | CH3I, K2CO3, DMF, 60°C | 65 |
Incorporation of Pyrrolidin-2-One
Nucleophilic Substitution
The chloromethyl intermediate (3) reacts with pyrrolidin-2-one enolate (generated via NaH in tetrahydrofuran) to form the final product. This step proceeds at 0°C to room temperature over 6 hours, achieving 85% yield.
Reaction Scheme
-
Triazolo-diazepine (2) → 3-(chloromethyl)-triazolo-diazepine (3)
-
3 + Pyrrolidin-2-one enolate → 1-((6,7,8,9-tetrahydro-5H-triazolo[4,3-a]diazepin-3-yl)methyl)pyrrolidin-2-one
Alternative Pathways
Multicomponent Cyclocondensation
A one-pot synthesis combines 1,2,4-triazole-3-carbaldehyde, 1,4-diaminobutane, and pyrrolidin-2-one in the presence of p-toluenesulfonic acid (PTSA). This method streamlines the process but requires precise stoichiometric control to avoid byproducts.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methyl)pyrrolidin-2-one?
- Methodological Answer : The synthesis of fused triazolo-diazepine-pyrrolidinone derivatives typically involves multi-step protocols. For example, describes a Grignard reagent-based approach in dry THF for constructing similar heterocyclic cores, with strict temperature control (0°C to room temperature) and purification via silica gel column chromatography (eluent: hexane/ethyl acetate mixtures). Key steps include:
- Reagent Selection : Use of methyl iodide for alkylation (as in ).
- Solvent Optimization : THF or dioxane for solubility and reaction efficiency.
- Purification : Column chromatography to isolate intermediates and final products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic and computational methods:
- NMR Analysis : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., reports detailed NMR shifts for similar compounds).
- Mass Spectrometry : High-resolution MS to verify molecular weight.
- Theoretical Calculations : Comparison of experimental data (e.g., melting points, spectral peaks) with density functional theory (DFT)-predicted values to resolve ambiguities .
Q. What purification techniques are effective for removing byproducts from the final compound?
- Methodological Answer :
- Column Chromatography : Widely used for separating polar impurities (e.g., uses gradients of hexane/ethyl acetate).
- Recrystallization : Dioxane or ethanol as solvents for high-purity crystallization (applied in ).
- HPLC : For resolving stereoisomers or closely related analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro biological activity and computational docking predictions for this compound?
- Methodological Answer : Discrepancies often arise from differences in binding site flexibility or solvent effects. To address this:
- Molecular Dynamics (MD) Simulations : Simulate protein-ligand interactions under physiological conditions (e.g., used MD to validate docking results for triazolo-pyrimidines).
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications.
- In Vitro Validation : Use enzyme inhibition assays (e.g., COX-2 or kinase assays, as in ) to confirm computational findings .
Q. What strategies enhance the compound’s metabolic stability without compromising target affinity?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically vulnerable positions ( demonstrates this with fluorobenzyl derivatives).
- Prodrug Design : Mask reactive functional groups (e.g., esterification of carboxylic acids) to improve bioavailability.
- Isotope Labeling : Use deuterium at labile C-H bonds to slow CYP450-mediated degradation .
Q. How can researchers analyze conflicting solubility data reported for this compound in different solvents?
- Methodological Answer :
- Hansen Solubility Parameters (HSP) : Model solvent-solute interactions to predict solubility trends.
- Co-solvency Studies : Test binary solvent systems (e.g., DMSO/water gradients) to identify optimal conditions.
- Thermodynamic Profiling : Measure Gibbs free energy changes during dissolution using calorimetry .
Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with incremental substitutions (e.g., tested methoxyphenyl and dichlorophenyl variants).
- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent effects with activity.
- Biological Profiling : Screen analogs against a panel of related targets (e.g., tyrosine kinases, as in ) to identify selectivity patterns .
Methodological Tables
Table 1: Key Synthetic Parameters from and
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Alkylation Reagent | Methyl iodide (10 mmol) | |
| Reaction Solvent | THF (dry, 0°C to RT) | |
| Purification Method | Silica gel chromatography | |
| Yield Range | 45–68% (depending on substituent) |
Q. Table 2: Computational Tools for SAR Analysis ( and )
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Molecular docking with CYP450 | |
| GROMACS | MD simulations | |
| Schrödinger Suite | FEP calculations |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
